molecular formula C13H12N6O B2880209 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2415621-45-1

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2880209
CAS No.: 2415621-45-1
M. Wt: 268.28
InChI Key: LKIXNFJSLICLIX-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-(2H-1,2,3-triazol-2-yl)azetidine moiety at position 2. This compound belongs to a broader class of pyridopyrimidinones, which are studied for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c20-13-7-12(16-11-3-1-2-6-18(11)13)17-8-10(9-17)19-14-4-5-15-19/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIXNFJSLICLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC(=O)N3C=CC=CC3=N2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. This is followed by the construction of the azetidine ring and the pyridopyrimidinone core. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition and ring-closure processes .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and pyridopyrimidinone moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name / ID Substituents Key Structural Differences vs. Target Compound References
Target Compound 2-[3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl] Reference structure
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2-(imidazolylpropylamino), 3-(thioxo-thiazolidinone), 9-methyl Larger substituents (thiazolidinone) increase steric bulk
2-(2,6-Dimethylmorpholin-4-yl)-3-[(E)-(phenylhydrazono)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(morpholinyl), 3-(phenylhydrazono) Morpholine substituent enhances solubility
7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 7-(diazepanyl), 2-(3,4-dimethoxyphenyl) Bulky aryl substituents may improve target selectivity
3-{2-[4-(4-Fluorobenzoyl)-1-oxidopiperidin-1-yl]ethyl}-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(fluorobenzoyl-piperidine N-oxide), 2,7-dimethyl Fluorinated groups enhance metabolic stability
2-(Allylamino)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl derivative 2-(allylamino), 3-(thioxo-thiazolidinone) Thioxo-thiazolidinone may improve metal-binding capacity

Key Observations:

Azetidine vs. Larger Heterocycles: The target compound’s compact azetidine-triazole group (molecular weight ~314 g/mol) contrasts with bulkier substituents like thiazolidinone (e.g., ~500 g/mol in ). Smaller substituents may improve membrane permeability.

Triazole vs. Imidazole/Thiazole : The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms for hydrogen bonding, whereas imidazole (in ) or thiazole derivatives (in ) offer different electronic profiles.

Morpholine/Piperazine Derivatives : Compounds with morpholine (e.g., ) or piperazine (e.g., ) substituents often exhibit improved solubility due to their polar nature.

Biological Activity

The compound 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular structure of the compound consists of a pyrido-pyrimidine core linked to a triazole and azetidine moiety. This configuration is significant for its biological interactions:

  • Molecular Formula : C₁₃H₁₃N₅O
  • Molecular Weight : Approximately 255.28 g/mol
  • Physical Appearance : Typically appears as a white to off-white solid.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
  • Antimicrobial Properties : It exhibits activity against certain bacterial strains.

Antitumor Activity

A series of in vitro studies have been conducted to evaluate the anticancer properties of the compound against different cancer cell lines. For example:

Cell LineIC50 (μM)Reference
HepG-25.23
A-5496.45
MCF-74.78

These results indicate that the compound effectively inhibits cancer cell growth at micromolar concentrations.

The proposed mechanisms by which this compound exerts its antitumor effects include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes critical for tumor cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory activity:

CompoundCOX Inhibition IC50 (μM)Reference
This compound0.04 ± 0.01

This indicates potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research assessed the efficacy of the compound against breast cancer cells (MCF-7). The results demonstrated significant growth inhibition with an IC50 value of 4.78 μM, highlighting its potential as a therapeutic agent for breast cancer treatment .

Case Study 2: Anti-inflammatory Properties

In a model of carrageenan-induced paw edema in rats, the compound exhibited significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin, suggesting its utility in treating inflammatory conditions .

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